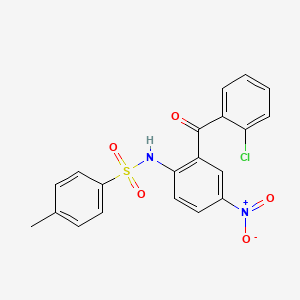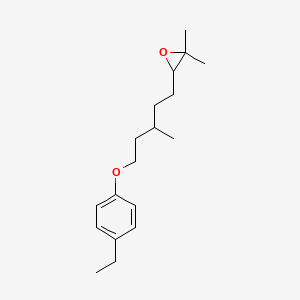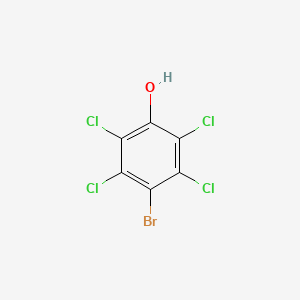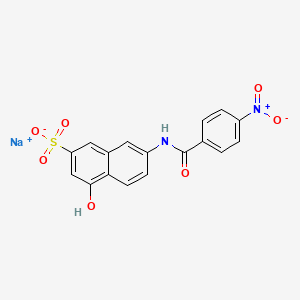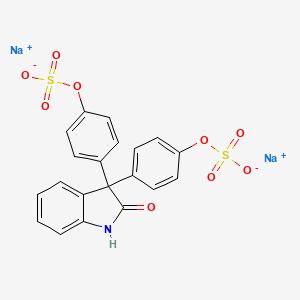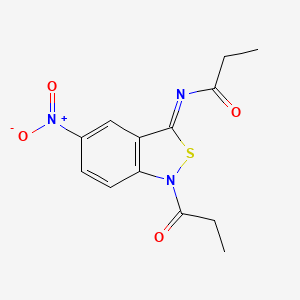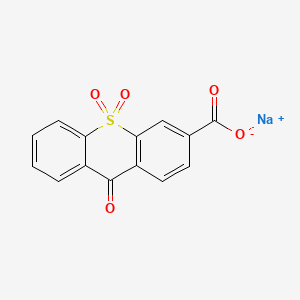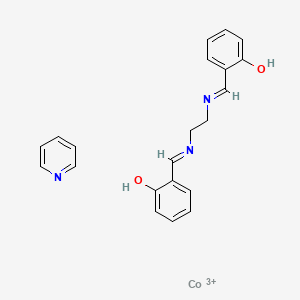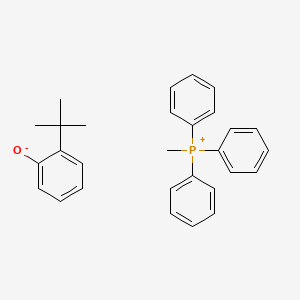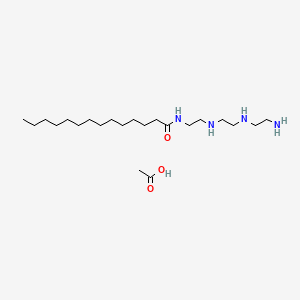
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide monoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide monoacetate is a complex organic compound with a molecular formula of C22H48N4O3 It is characterized by the presence of multiple amino groups and a long-chain fatty acid amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide monoacetate typically involves the reaction of myristic acid with tris(2-aminoethyl)amine. The process can be summarized as follows:
Formation of Myristoyl Chloride: Myristic acid is first converted to myristoyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Amidation Reaction: The myristoyl chloride is then reacted with tris(2-aminoethyl)amine in the presence of a base such as triethylamine (TEA) to form N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide.
Acetylation: Finally, the product is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reagents: Large quantities of myristic acid, thionyl chloride, tris(2-aminoethyl)amine, and acetic anhydride are handled using automated systems.
Continuous Flow Reactors: These reactors ensure efficient mixing and reaction of the reagents, leading to higher yields and purity of the final product.
Purification: The product is purified using techniques such as crystallization, distillation, and chromatography to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide monoacetate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The acetyl group can be substituted with other acyl groups using acylation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Acylation reactions are typically carried out using acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various acylated derivatives depending on the acylating agent used.
Scientific Research Applications
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide monoacetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in cell signaling and as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mechanism of Action
The mechanism of action of N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide monoacetate involves its interaction with cellular components. The compound can:
Bind to Receptors: The amino groups allow it to interact with various receptors on the cell surface, modulating signaling pathways.
Alter Membrane Properties: The long-chain fatty acid moiety can integrate into cell membranes, affecting their fluidity and function.
Induce Cellular Responses: These interactions can lead to changes in gene expression, protein activity, and cellular behavior.
Comparison with Similar Compounds
Similar Compounds
- N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)palmitamide monoacetate
- N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)dodecanamide
- N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)stearamide
Uniqueness
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide monoacetate is unique due to its specific chain length and acetylation, which confer distinct physicochemical properties and biological activities. Its structure allows for versatile interactions with biological molecules, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
93942-06-4 |
|---|---|
Molecular Formula |
C20H44N4O.C2H4O2 C22H48N4O3 |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
acetic acid;N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]tetradecanamide |
InChI |
InChI=1S/C20H44N4O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-20(25)24-19-18-23-17-16-22-15-14-21;1-2(3)4/h22-23H,2-19,21H2,1H3,(H,24,25);1H3,(H,3,4) |
InChI Key |
WLQQXEVZSFTGQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCNCCNCCN.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


